7-fluoro-6-nitro-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-nitro-4aH-quinazolin-4-one is a quinazolinone derivative with the molecular formula C8H4FN3O3 and a molecular weight of 209.13 g/mol . This compound is known for its planar structure, with the nitro group twisted slightly from the mean plane of the quinazolinone ring system . It is used as an intermediate in the production of several multi-targeted Raf kinase inhibitors .
Preparation Methods
The synthesis of 7-fluoro-6-nitro-4aH-quinazolin-4-one involves several steps. One common method includes the nitration of 7-fluoro-4(3H)-quinazolinone to produce a mixture of 6- and 8-nitro products, with the 8-nitro product predominating . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7-Fluoro-6-nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-6-nitro-4aH-quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-fluoro-6-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these kinases, the compound can interfere with signal transduction pathways that are crucial for cell proliferation and survival . This makes it a valuable compound in the development of anti-cancer drugs .
Comparison with Similar Compounds
7-Fluoro-6-nitro-4aH-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
7-Fluoro-4(3H)-quinazolinone: This compound is a precursor in the synthesis of this compound.
6-Nitro-7-fluoro-4(3H)-quinazolinone: Another derivative with similar properties but different substitution patterns.
4-Hydroxy-6-nitroquinazoline: A related compound with a hydroxyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H4FN3O3 |
---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
7-fluoro-6-nitro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-4H |
InChI Key |
JGWAHFMFBHFLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC=NC(=O)C21)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.